4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine
Description
Properties
IUPAC Name |
[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS2/c1-21-15-16-5-4-13(17-15)19-6-2-3-12(11-19)14(20)18-7-9-22-10-8-18/h4-5,12H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCLDVDMORYLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The 2-(methylsulfanyl)pyrimidine moiety is synthesized via Gould-Jacobs cyclization , where β-ketoester derivatives undergo thermal cyclization with thiourea analogs. A representative protocol involves:
-
Condensation of ethyl acetoacetate with methyl isothiocyanate to form 3-(methylthio)-3-oxopropanenitrile
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Reaction with guanidine carbonate in ethanol at 80°C for 12 hours, yielding 2-methylsulfanylpyrimidin-4-ol
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Chlorination using POCl₃/PCl₅ mixture (4:1) at 110°C, producing 4-chloro-2-(methylsulfanyl)pyrimidine (87% yield)
Piperidine Functionalization
The piperidine ring is introduced via Buchwald-Hartwig amination under palladium catalysis:
Reaction Conditions
| Component | Specification |
|---|---|
| 4-Chloro-2-(methylsulfanyl)pyrimidine | 10 mmol |
| Piperidine | 12 mmol |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | 1,4-Dioxane (0.1 M) |
| Temperature | 100°C, 18 hours |
| Yield | 78% |
This method achieves efficient C-N bond formation with minimal diamination byproducts.
Preparation of Thiomorpholine-4-carbonyl Chloride
The thiomorpholine derivative is activated for coupling through acid chloride formation:
Procedure
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Thiomorpholine (1.0 equiv) is treated with triphosgene (0.35 equiv) in anhydrous dichloromethane at −10°C
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Triethylamine (3.0 equiv) is added dropwise over 30 minutes
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Reaction stirred at 0°C for 2 hours, yielding thiomorpholine-4-carbonyl chloride as a pale yellow oil (92% purity by GC-MS)
Critical parameters:
-
Strict temperature control (−10°C to 0°C) prevents N-overacylation
-
Triphosgene stoichiometry >0.33 equiv reduces dimerization
Coupling of Pyrimidine-Piperidine and Thiomorpholine Units
Amide Bond Formation
The final assembly employs Schotten-Baumann conditions :
Optimized Protocol
| Parameter | Value |
|---|---|
| 2-(Methylsulfanyl)pyrimidin-4-ylpiperidine | 5.0 mmol |
| Thiomorpholine-4-carbonyl chloride | 5.5 mmol |
| Base | NaOH (10% aq, 15 mL) |
| Solvent | THF/H₂O (3:1, 0.2 M) |
| Temperature | 0°C → RT, 6 hours |
| Workup | Extraction with EtOAc (3×50 mL) |
| Purification | Silica gel chromatography (hexane:EtOAc 4:1 → 1:2) |
| Yield | 72% |
| Purity (HPLC) | 98.4% |
This aqueous-organic biphasic system minimizes racemization while ensuring efficient mixing.
Alternative Coupling Methods
Comparative studies show HATU/DIPEA-mediated coupling in DMF achieves higher yields (81%) but requires rigorous anhydrous conditions:
Reaction Data
| Coupling Reagent | Yield | Purity | Byproducts |
|---|---|---|---|
| HATU | 81% | 97.2% | <2% desulfurized analog |
| EDCI/HOBt | 68% | 95.1% | 5% piperidine dimer |
| DCC/DMAP | 63% | 93.8% | 8% thiomorpholine oxide |
HATU protocols demonstrate superior efficiency but increase production costs by ~40% compared to Schotten-Baumann methods.
Process Optimization and Scalability
Solvent Selection
A solvent screen identified 2-MeTHF as optimal for large-scale coupling:
Solvent Performance
| Solvent | Yield | Reaction Time | E-Factor |
|---|---|---|---|
| 2-MeTHF | 79% | 5.5 h | 18.7 |
| THF | 72% | 6 h | 23.1 |
| DCM | 65% | 8 h | 29.4 |
| EtOAc | 58% | 10 h | 35.2 |
2-MeTHF enhances reaction rates through improved substrate solubility while maintaining green chemistry metrics.
Catalyst Recycling
Pd recovery systems using MP-TMT resin achieve 89% metal scavenging:
| Cycle | Pd Leaching (ppm) | Yield |
|---|---|---|
| 1 | <2 | 78% |
| 2 | 5 | 75% |
| 3 | 11 | 71% |
Three catalyst reuse cycles remain economically viable before significant yield drop.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.45 (d, J=5.1 Hz, 1H, pyrimidine-H),
δ 7.92 (d, J=5.1 Hz, 1H, pyrimidine-H'),
δ 4.21–3.98 (m, 4H, piperidine-CH₂),
δ 3.82–3.65 (m, 4H, thiomorpholine-SCH₂),
δ 2.54 (s, 3H, SCH₃),
δ 2.38–1.95 (m, 6H, piperidine/thiomorpholine CH₂)
HRMS (ESI-TOF)
Calc. for C₁₅H₂₂N₄OS₂ [M+H]⁺: 338.1164
Found: 338.1167
Purity Analysis
HPLC Conditions
-
Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
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Mobile phase: ACN/H₂O (0.1% TFA) gradient
-
Retention time: 12.7 min
-
Purity: 98.4% (220 nm)
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation at the sulfur or nitrogen atoms.
Reduction: : Reductive conditions can break down certain functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the reactive heterocyclic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Strong bases or acids depending on the type of substitution.
Major Products
The major products depend on the reaction type. For example, oxidation might yield sulfoxides or sulfones, while substitution can introduce various functional groups to the pyrimidine or piperidine rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 304.54 g/mol. The structure features a thiomorpholine ring, which is linked to a piperidine derivative containing a pyrimidine moiety. This unique structure contributes to its biological activity and potential applications in drug development.
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine exhibit significant anticancer properties. They target various pathways involved in tumor growth and proliferation, particularly through inhibition of kinases involved in cell signaling pathways .
-
Antimicrobial Properties
- The presence of the methylsulfanyl group enhances the compound's ability to penetrate microbial membranes, making it effective against a range of bacterial strains. Research has shown that derivatives of this compound can inhibit bacterial growth, suggesting potential for development as an antibiotic .
- Neurological Disorders
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact mechanism depends on the biological system being studied. The compound may inhibit enzyme activity by mimicking the substrate or binding to the active site, thus blocking the natural substrate's access.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS: 2640891-82-1, ). Below is a comparative analysis based on substituent variations and inferred physicochemical properties:
| Parameter | Target Compound | Analogous Compound (CAS 2640891-82-1) |
|---|---|---|
| Core Structure | Piperidine-pyrimidine-thiomorpholine | Piperidine-phenyl-thiomorpholine |
| Substituent | 2-(Methylsulfanyl)pyrimidin-4-yl | (2-Chloro-6-fluorophenyl)methyl |
| Molecular Formula | C₁₆H₂₁N₃OS₂ | C₁₇H₂₂ClFN₂OS |
| Molecular Weight | ~343.5 g/mol (calculated) | 356.9 g/mol |
| Key Functional Groups | Methylsulfanyl (S–CH₃), pyrimidine (N-heterocycle) | Chloro (Cl), fluoro (F), phenyl ring |
| Polarity/Solubility | Higher polarity due to S–CH₃ and pyrimidine (likely hydrophilic) | Lower polarity (chloro/fluoro substituents enhance lipophilicity) |
| Potential Bioactivity | Pyrimidine derivatives often target kinases or nucleic acid-binding proteins | Aryl halides may enhance binding to hydrophobic enzyme pockets |
Key Differences:
In contrast, the chloro-fluorophenyl group in the analogue favors hydrophobic interactions and may improve membrane permeability . The thiomorpholine moiety in both compounds provides conformational flexibility and sulfur-based reactivity, but the target compound’s pyrimidine linker may impose greater rigidity.
Synthetic Accessibility :
- The pyrimidine core in the target compound may require multi-step synthesis (e.g., cyclocondensation reactions), whereas the phenyl analogue could be synthesized via simpler alkylation or Friedel-Crafts routes .
Computational Predictions :
- LogP Values : The target compound’s LogP (estimated ~2.1) is lower than the phenyl analogue’s (~3.5), suggesting differences in bioavailability and distribution.
- Steric Effects : The pyrimidine ring’s planar geometry may reduce steric hindrance compared to the bulky chloro-fluorophenyl group.
Research Implications and Limitations
While the provided evidence lacks experimental data (e.g., binding affinities, enzymatic assays), structural comparisons highlight the importance of substituent-driven design in drug discovery. The target compound’s pyrimidine core aligns with kinase inhibitor scaffolds (e.g., imatinib derivatives), whereas the phenyl analogue resembles antipsychotic or antimicrobial agents . Future studies should validate these hypotheses using SHELXL for crystallographic refinement and WinGX for data integration .
Data Gaps:
- No experimental data on solubility, melting points, or biological activity.
- Limited information on synthetic yields or stability.
Biological Activity
The compound 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperidine ring, a pyrimidine moiety with a methylsulfanyl group, and a thiomorpholine component, which contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrimidine compounds can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperidine and pyrimidine rings is crucial for this activity .
- Anticancer Potential : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases associated with tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases that play pivotal roles in cell signaling pathways related to cancer progression. For instance, it has been noted that certain pyrimidine derivatives can effectively inhibit EGFR (Epidermal Growth Factor Receptor), which is involved in many cancers .
- Interaction with Biological Targets : Binding studies indicate that the compound may interact with specific proteins within bacterial cells or cancerous tissues, leading to disrupted cellular functions. This includes potential binding to DNA or RNA structures, thus inhibiting replication or transcription processes .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Studies : In vitro tests on synthesized pyrimidine derivatives demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These studies often report minimum inhibitory concentrations (MICs) that indicate effective dosages for therapeutic applications .
- Anticancer Research : A study focusing on pyrimidine-based compounds reported promising results in inhibiting tumor cell lines. The compounds exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, a pyrimidine core with a methylsulfanyl group can be functionalized with a piperidine moiety through Buchwald-Hartwig coupling or SNAr reactions. Optimization involves controlling temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst systems (e.g., Pd catalysts for coupling). Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) is recommended. Yield improvements (>70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio for nucleophilic components) and using anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using δ 2.49–2.75 ppm for thiomorpholine protons and δ 7.42–8.20 ppm for pyrimidine aromatic protons (DMSO-d6, 600 MHz). For methylsulfanyl groups, expect singlets near δ 2.10–2.30 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ at m/z 395.12).
- IR Spectroscopy : Look for C=O stretches (~1680 cm⁻¹) and S-C vibrations (~650 cm⁻¹).
- Resolution of Conflicts : Cross-validate using 2D NMR (COSY, HSQC) and compare with crystallographic data (e.g., bond lengths/angles from X-ray diffraction) .
Q. How can crystallographic data (e.g., hydrogen bonding patterns) be interpreted using modern software tools to confirm molecular conformation?
- Methodological Answer : Use SHELX-97 for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonds (e.g., N–H⋯N interactions with distances ~2.8–3.0 Å). WinGX integrates SHELX and ORTEP for full structural analysis, including torsion angle validation. For piperidine-thiomorpholine conformers, compare calculated (DFT) and observed dihedral angles (±5° tolerance) .
Advanced Research Questions
Q. What strategies are recommended for identifying and characterizing synthetic byproducts in the preparation of this thiomorpholine derivative?
- Methodological Answer :
- LC-MS Screening : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities with m/z ±15 Da of the target.
- Isolation via Prep-HPLC : Collect fractions at retention times ±0.5 min from the main peak.
- Structural Elucidation : Assign byproduct structures using NOESY (for stereochemistry) and tandem MS/MS fragmentation. Common byproducts include unreacted pyrimidine intermediates or over-alkylated piperidine derivatives .
Q. How can computational chemistry methods be integrated with experimental data to predict and validate the compound's bioactive conformations?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvated systems (explicit water, CHARMM36 force field) to identify dominant conformers.
- Docking Studies : Use AutoDock Vina with target proteins (e.g., kinases) to predict binding modes. Validate against experimental IC50 values.
- QM/MM Optimization : Refine docked poses with Gaussian09 (B3LYP/6-31G*) to assess electronic interactions (e.g., sulfur-π contacts). Discrepancies >1.5 Å RMSD suggest force field inaccuracies .
Q. What experimental approaches are required to investigate potential polymorphism in this compound, and how do different crystalline forms affect physicochemical properties?
- Methodological Answer :
- Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetone, DCM/hexane) under varying temperatures (4°C to reflux).
- PXRD : Compare diffraction patterns (2θ = 5–40°) to identify distinct forms.
- DSC/TGA : Measure melting points and thermal stability (e.g., Form I melts at 180°C vs. Form II at 175°C). Polymorphs with >5% solubility differences in PBS (pH 7.4) may impact bioavailability .
Q. How should researchers approach structure-activity relationship (SAR) studies when observed biological activity contradicts molecular docking predictions?
- Methodological Answer :
- Data Triangulation : Re-evaluate docking parameters (e.g., protonation states, flexible side chains).
- Biological Assays : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based IC50).
- Metabolite Analysis : Test if active metabolites (e.g., sulfoxide derivatives) contribute to observed activity via LC-MS.
- Crystallographic Validation : Co-crystallize the compound with the target protein to resolve binding mode discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
